2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a benzo[d]oxazole moiety, a piperidine ring, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of Benzo[d]oxazole-2-thiol: This can be synthesized by reacting 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by acidification.
Acetylation: The benzo[d]oxazole-2-thiol is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Piperidine Derivative: The piperidine ring is introduced by reacting the acetyl derivative with 4-hydroxypiperidine under basic conditions.
Nicotinonitrile Introduction: Finally, the nicotinonitrile group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-chloronicotinonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d]oxazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group in nicotinonitrile can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, compounds containing benzo[d]oxazole moieties have shown significant antimicrobial and anticancer activities . This makes 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile a candidate for further biological evaluation.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its biological activities.
Mechanism of Action
The mechanism of action of 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with bacterial enzymes and DNA, leading to antimicrobial effects. The piperidine ring can enhance the compound’s binding affinity to biological targets, while the nicotinonitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: These include compounds like 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)ethanol, which also exhibit antimicrobial and anticancer activities.
Piperidine Derivatives: Compounds such as 4-hydroxypiperidine derivatives are known for their pharmacological properties.
Nicotinonitrile Derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile apart is the combination of these three functional groups, which can provide a synergistic effect in its biological activities
Properties
IUPAC Name |
2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-28-20-23-16-5-1-2-6-17(16)27-20/h1-6,9,15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCUYWIFQHGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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